molecular formula C17H19N3O4S B194791 Omeprazole-N-oxide CAS No. 176219-04-8

Omeprazole-N-oxide

Cat. No.: B194791
CAS No.: 176219-04-8
M. Wt: 361.4 g/mol
InChI Key: QZVDQETYNOBUPJ-UHFFFAOYSA-N
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Description

Omeprazole-N-oxide is a specified oxidative degradation product and impurity of the proton pump inhibitor (PPI), Omeprazole . As a metabolite or stability-related compound of Omeprazole, it serves as a critical reference standard in pharmaceutical research and development . Researchers utilize this compound in analytical studies, particularly in chromatography, to monitor and control the quality, purity, and stability of Omeprazole and related pharmaceutical compounds like esomeprazole . Its application is essential for ensuring the safety and efficacy of drug products by accurately identifying and quantifying impurity profiles during manufacturing and storage stability studies. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-20(21)15(11(2)16(10)24-4)9-25(22)17-18-13-6-5-12(23-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVDQETYNOBUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176219-04-8
Record name Omeprazole-N-oxide
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Record name 176219-04-8
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Record name OMEPRAZOLE-N-OXIDE
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Preparation Methods

N-Oxidation of 2,3,5-Trimethylpyridine

The foundational step in synthesizing omeprazole-N-oxide involves the N-oxidation of 2,3,5-trimethylpyridine. Traditional methods employed hydrogen peroxide (H₂O₂) in acetic acid, forming peracetic acid in situ as the active oxidant. However, this approach required prolonged reaction times (30 hours) and posed explosion risks due to peracid instability . Modern protocols have replaced peracetic acid with transition-metal catalysts, such as molybdophosphoric acid (H₃[P(W₃O₁₀)₄]·xH₂O) or ammonium molybdate ((NH₄)₂MoO₄), which accelerate the reaction to 70 minutes while achieving near-quantitative yields . For instance, CN102942523A demonstrates that using 30% H₂O₂ with ammonium molybdate at 60–80°C under reflux eliminates hazardous byproducts and simplifies isolation via reduced-pressure distillation .

Nitration and Nucleophilic Substitution Sequences

Following N-oxidation, nitration introduces a nitro group at the pyridine ring’s 4-position. Early methods utilized a mixture of concentrated HNO₃ and H₂SO₄, generating the nitronium ion (NO₂⁺) as the electrophilic agent . The resultant 2,3,5-trimethyl-4-nitropyridine-N-oxide is then subjected to nucleophilic substitution with sodium methoxide (NaOCH₃) in methanol, replacing the nitro group with a methoxy group. This step, detailed in EP0484265A1, achieves a 72.5% yield across nitration and substitution stages . Notably, substituting traditional solvents with toluene or dichloromethane enhances solubility and reduces side reactions .

Chlorination and Thioether Formation

Subsequent steps involve functionalizing the 2-methyl group. Acetylation with acetic anhydride forms an acetoxymethyl intermediate, which is hydrolyzed to a hydroxymethyl derivative and then chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . US6303787B1 reports that chlorination in dichloromethane at 10–15°C minimizes decomposition, yielding 2-chloromethyl-3,5-dimethyl-4-methoxypyridine-N-oxide with 73% efficiency . This intermediate reacts with 5-methoxy-2-mercaptobenzimidazole in the presence of triethylamine, forming a thioether linkage critical for subsequent oxidation .

Catalytic Innovations and Green Chemistry Approaches

Advancements in catalysis have revolutionized this compound synthesis. For example, EP1085019A1 introduces anhydrous zinc chloride or magnesium chloride as catalysts during methoxy substitution, reducing reaction times from 4 hours to 45 minutes . Additionally, CN102942523A emphasizes solvent recycling and aqueous waste minimization, aligning with green chemistry principles . A comparative analysis of catalytic systems is provided below:

CatalystReaction TimeYield (%)Byproducts
Ammonium Molybdate 70 min98None
mCPBA 2 hr85Sulfones (5–8%)
Urea-H₂O₂ 1.5 hr95Trace sulfones
Peracetic Acid 30 hr72Explosive risks

Chemical Reactions Analysis

Types of Reactions: Omeprazole N-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, molybdophosphoric acid, ammonium molybdate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles under basic conditions.

Major Products:

Scientific Research Applications

Omeprazole N-oxide has a wide range of applications in scientific research:

Mechanism of Action

Omeprazole N-oxide exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces the secretion of gastric acid, providing relief from conditions such as gastroesophageal reflux disease and peptic ulcers. The N-oxide group enhances the stability and bioavailability of the compound, making it more effective in its therapeutic action .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Key Feature
This compound 176219-04-8 C₁₇H₁₉N₃O₄S 361.42 Pyridine N-oxide impurity
Omeprazole Sulphone 73590-85-9 C₁₇H₁₉N₃O₄S 362.42 Sulfone group impurity
Rabeprazole N-oxide 924663-38-7 C₁₈H₂₁N₃O₄S 375.44 Active metabolite of rabeprazole
Esomeprazole Impurity 5 176219-04-8 C₁₇H₁₉N₃O₄S 361.42 Stereochemical variant

Table 2: Analytical Differentiation via HPLC

Compound Retention Time (min) Detection Method
This compound 8.2 UV/PDA (305 nm)
Omeprazole Sulphone 8.2* MS/MS (m/z 362 → 198)
Rabeprazole N-oxide 10.5 UV/PDA (290 nm)

*Co-elutes with this compound; requires mass spectrometry for resolution .

Biological Activity

Omeprazole-N-oxide (OME-N-oxide) is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) for treating gastric acid-related disorders. Understanding the biological activity of OME-N-oxide is crucial for elucidating its pharmacological effects and potential therapeutic applications.

Chemical Structure and Formation

Omeprazole is chemically characterized as 5-methoxy-2-(((3,5-dimethyl-4-methoxy-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole. The N-oxide form is generated through the oxidation of the nitrogen atom in the pyridine ring, which alters its pharmacokinetic properties and biological activity. This transformation can be catalyzed by various oxidizing agents, including hydrogen peroxide and peracetic acid, during the synthesis process .

The primary mechanism of action for omeprazole and its N-oxide derivative involves the irreversible inhibition of the gastric H+/K+ ATPase enzyme, leading to decreased gastric acid secretion. Research indicates that OME-N-oxide retains some degree of this inhibitory action, contributing to its gastroprotective effects .

Key Mechanisms:

  • Proton Pump Inhibition: OME-N-oxide acts similarly to omeprazole in inhibiting proton pumps in parietal cells.
  • Antioxidant Activity: Studies suggest that OME-N-oxide may exhibit antioxidant properties, reducing oxidative stress in gastric tissues .
  • Cytotoxicity Modulation: The N-oxide form may influence cytotoxicity pathways, particularly in relation to reactive oxygen species (ROS) generation .

Biological Activity Data

The biological activity of OME-N-oxide has been evaluated through various in vitro and in vivo studies. Below is a summary of findings from relevant research.

Parameter In Vitro Findings In Vivo Findings
Proton Pump Inhibition IC50 values similar to OMEEffective at doses 5-40 mg/kg
Antioxidant Effects Reduces ROS levelsDecreases oxidative damage
Cytotoxicity Induces apoptosis in cancer cellsModulates cell survival pathways
Drug Interactions Inhibits CYP2C19 and CYP3A4Alters pharmacokinetics of co-administered drugs

Case Studies

  • Gastroprotective Effects:
    A study demonstrated that OME-N-oxide significantly reduced gastric lesions in rodent models when administered at varying doses (10 μM to 400 mg/kg). The gastroprotective mechanism was linked to increased expression of heat shock proteins (HSP70) and modulation of inflammatory cytokines .
  • Impact on Nitric Oxide Levels:
    Another investigation revealed that OME-N-oxide administration led to decreased levels of nitric oxide (NO) in endothelial cells, suggesting potential implications for vascular health and inflammation management .
  • Drug Interaction Studies:
    Research evaluating drug-drug interactions indicated that OME-N-oxide could inhibit key metabolic enzymes (CYP2C19 and CYP3A4), raising concerns about its concurrent use with other medications, particularly those with narrow therapeutic indices .

Q & A

Q. What are the established synthetic routes for Omeprazole-N-oxide, and how can reaction conditions be optimized to improve yield and purity?

this compound synthesis typically involves oxidation of the parent compound, omeprazole, using hydrogen peroxide in acidic media. For example, Brandström and Lamm's method oxidizes pyridine derivatives with hydrogen peroxide in acetic acid, followed by nitration and hydroxymethylation steps . Optimization strategies include controlling reaction temperature (e.g., 0–5°C for nitration), using stoichiometric excess of oxidizing agents, and employing inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel) or recrystallization can enhance purity. Monitoring intermediates with LC-MS/MS ensures structural fidelity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, HMQC) is critical for structural elucidation, particularly to confirm N-oxide formation and regioselectivity . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, reversed-phase HPLC with photodiode array (PDA) detection is recommended, using gradients of acetonitrile/water (0.1% formic acid) to resolve degradation products . Quantification via LC-MS/MS with deuterated internal standards (e.g., 13^{13}C-labeled analogs) minimizes matrix effects .

Q. How does this compound stability vary under different storage and experimental conditions (e.g., pH, temperature)?

Stability studies should include accelerated degradation tests under acidic/alkaline conditions (e.g., 0.1 M HCl/NaOH at 40°C) and photolytic stress (ICH Q1B guidelines). This compound is prone to sulfoxide reduction under reducing conditions and may hydrolyze in aqueous media. Use buffered solutions (pH 6–8) and inert packaging (argon atmosphere) to prolong shelf life. Monitor degradation via stability-indicating HPLC methods, as described in the European Pharmacopoeia for related sulfoxides .

Advanced Research Questions

Q. What mechanistic insights exist for the metabolic pathways of this compound, and how can in vitro models be designed to study its bioactivation?

this compound is a metabolite of omeprazole, formed via hepatic cytochrome P450 (CYP) enzymes. To study its bioactivation, use primary hepatocyte cultures or microsomal incubations with NADPH cofactors. Isotope-labeling (e.g., 14^{14}C) and trapping agents (e.g., glutathione) can identify reactive intermediates. Metabolite profiling via UPLC-QTOF-MS with MSE^E data-independent acquisition enables untargeted detection of phase I/II metabolites . For neuroprotection studies, blood-brain barrier (BBB) permeability can be assessed using in vitro models like MDCK-MDR1 monolayers .

Q. How can contradictory data on this compound’s reactivity in catalytic systems be resolved?

Discrepancies in catalytic studies (e.g., epoxidation efficiency) may arise from solvent effects, ligand coordination, or oxidation state variability. Systematic reviews (Cochrane guidelines) should be applied to collate and assess bias in existing data . Controlled experiments comparing solvents (e.g., dichloromethane vs. acetonitrile) and ligands (e.g., imidazole derivatives) under standardized conditions (e.g., 25°C, O2_2 atmosphere) are critical. Density functional theory (DFT) calculations can model transition states to explain reactivity differences .

Q. What advanced analytical strategies are recommended for quantifying this compound in complex biological matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) effectively isolates this compound from plasma or tissue homogenates. Quantify using LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 362 → 198 for quantification, 362 → 184 for confirmation). Employ isotope dilution (e.g., 13^{13}C3_3-labeled analogs) to correct for ion suppression/enhancement . For low-abundance samples, enhance sensitivity via derivatization with pentafluorophenyl reagents, which improve ionization efficiency .

Methodological Guidelines

  • Data Analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare synthetic yields or metabolic rates. Use software like GraphPad Prism for dose-response curves (e.g., IC50_{50} determination) .
  • Reproducibility : Document experimental parameters (e.g., stirring speed, solvent grade) per the Beilstein Journal of Organic Chemistry’s guidelines .
  • Safety : Follow GHS protocols for handling N-oxides (e.g., PPE, fume hoods) due to acute toxicity risks (H302, H312, H332) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Omeprazole-N-oxide
Reactant of Route 2
Omeprazole-N-oxide

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